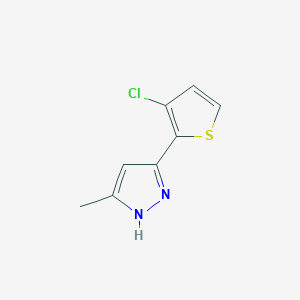

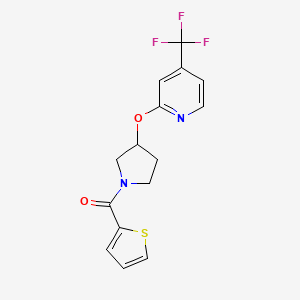

![molecular formula C19H18N2O3 B2665315 (E)-3-(dimethylamino)-1-[3-(4-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one CAS No. 691869-97-3](/img/structure/B2665315.png)

(E)-3-(dimethylamino)-1-[3-(4-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(dimethylamino)-1-[3-(4-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one is a useful research compound. Its molecular formula is C19H18N2O3 and its molecular weight is 322.364. The purity is usually 95%.

BenchChem offers high-quality (E)-3-(dimethylamino)-1-[3-(4-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(dimethylamino)-1-[3-(4-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

One significant application of related benzothiazole derivatives is as corrosion inhibitors for carbon steel in acidic solutions. Hu et al. (2016) synthesized benzothiazole derivatives to explore their corrosion inhibiting effects against steel in a 1 M HCl solution. These derivatives demonstrated higher inhibition efficiencies and stability compared to previously reported inhibitors from the benzothiazole family. The study utilized electrochemical impedance spectroscopy, potentiodynamic polarization, and weight loss methods, revealing that these inhibitors could adsorb onto surfaces through both physical and chemical means (Hu et al., 2016).

Synthesis of Structurally Diverse Compounds

Roman (2013) reported the generation of a structurally diverse library of compounds starting from 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride. This compound underwent various alkylation and ring closure reactions, producing a wide range of derivatives, including dithiocarbamates, thioethers, and other cyclic compounds. This research highlights the versatility of related compounds in synthesizing a diverse set of chemicals for further potential applications (Roman, 2013).

Antifungal Agents

Illicachi et al. (2017) synthesized novel vanillin-chalcones and their derivatives, exhibiting significant antifungal activity against various fungal species. These compounds, related by structure to the compound , showed better activities than their pyrazoline counterparts against tested fungi, demonstrating the potential of such derivatives as antifungal agents. The study also utilized density functional theory (DFT) calculations to correlate electronic properties with antifungal activities, suggesting a promising approach for designing new antifungal compounds (Illicachi et al., 2017).

Peptide Coupling

Brunel et al. (2005) developed an efficient method for the peptide coupling of conjugated carboxylic acids with methyl ester amino acids hydrochloride using Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate reagent (BOP). This method facilitated the synthesis of various substituted amino acid derivatives with high chemical yields, illustrating an important application in peptide synthesis and highlighting the versatility of dimethylamino-containing compounds in facilitating organic synthesis (Brunel et al., 2005).

Antimicrobial Activity

Kumar et al. (2017) synthesized novel isoxazoline incorporated pyrrole derivatives showing significant in vitro antibacterial activity. These compounds, synthesized from precursors including dimethylamino-containing compounds, were evaluated against various bacterial strains, demonstrating their potential as antimicrobial agents. The study highlights the relevance of structurally related compounds in the development of new antimicrobial substances (Kumar et al., 2017).

properties

IUPAC Name |

(E)-3-(dimethylamino)-1-[3-(4-methoxyphenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-21(2)11-10-18(22)14-6-9-17-16(12-14)19(24-20-17)13-4-7-15(23-3)8-5-13/h4-12H,1-3H3/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSGQWHBBRCZPT-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CC2=C(ON=C2C=C1)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=CC2=C(ON=C2C=C1)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666164 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(E)-3-(dimethylamino)-1-[3-(4-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,2-bis[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2665235.png)

![1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-hydroxypropan-1-one](/img/structure/B2665236.png)

![(3-(benzyloxy)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2665238.png)

![2-[(4-nitrobenzoyl)amino]-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2665241.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2665242.png)

![3-(3-Methylpyrazol-1-yl)-6-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2665252.png)